molecular formula C23H28N2O4 B2874906 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1235063-88-3

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2874906
CAS No.: 1235063-88-3
M. Wt: 396.487
InChI Key: OEHKLKQPCSIXNA-UHFFFAOYSA-N
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Description

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Piperidine Intermediate: This step involves the alkylation of piperidine with 2,5-dimethylfuran-3-ylmethyl halide under basic conditions.

    Coupling with Benzofuran Derivative: The piperidine intermediate is then coupled with a benzofuran-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzofuran moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
  • N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
  • (E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Uniqueness

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its methoxybenzofuran moiety, in particular, may contribute to unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-15-11-19(16(2)28-15)14-25-9-7-17(8-10-25)13-24-23(26)21-12-18-5-4-6-20(27-3)22(18)29-21/h4-6,11-12,17H,7-10,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHKLKQPCSIXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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